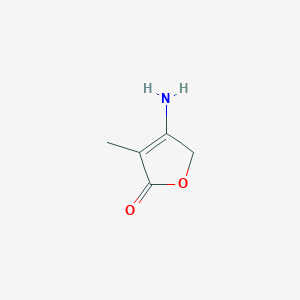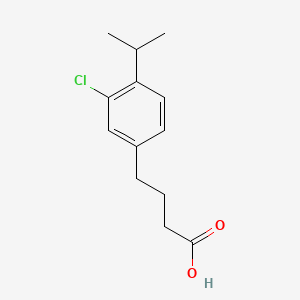
Benzoic acid, 4-(acetylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(acetylthio)-, can be achieved through several methods. One common approach involves the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride. The reaction is carried out by slowly heating the mixture to 35-45°C and adding potassium permanganate in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction mixture is kept at 40-45°C for 1.5 hours, followed by cooling, centrifugation, and drying to obtain the crude product .
Industrial Production Methods
Industrial production of benzoic acid, 4-(acetylthio)-, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(acetylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
科学的研究の応用
Benzoic acid, 4-(acetylthio)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of benzoic acid, 4-(acetylthio)-, involves its interaction with cellular components. The acetylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Benzoic acid, 4-(acetylthio)-, can be compared with other benzoic acid derivatives, such as:
Benzoic acid: The parent compound, which lacks the acetylthio group.
4-Methylbenzoic acid: Contains a methyl group instead of an acetylthio group.
4-Nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties.
The presence of the acetylthio group in benzoic acid, 4-(acetylthio)-, imparts unique chemical reactivity and potential biological activities that distinguish it from other benzoic acid derivatives.
特性
CAS番号 |
24197-62-4 |
|---|---|
分子式 |
C9H8O3S |
分子量 |
196.22 g/mol |
IUPAC名 |
4-acetylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H8O3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) |
InChIキー |
ZUDCIPNZEZLOLJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
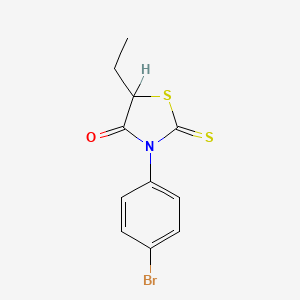
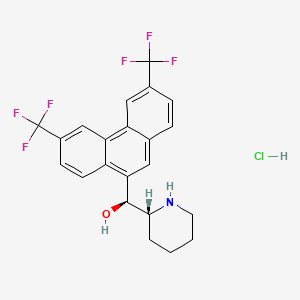


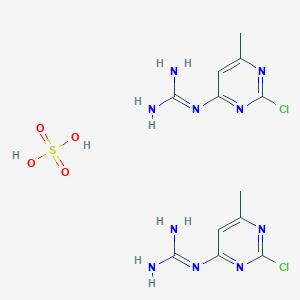
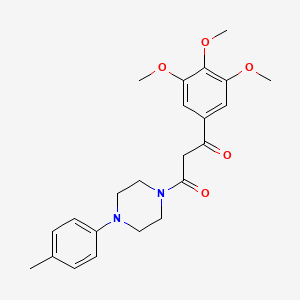
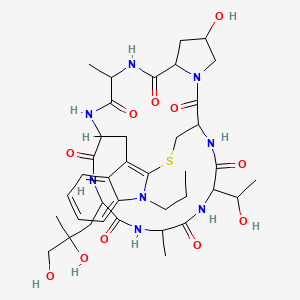
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
